Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to 6-Bromo-2-chloro-4-phenylquinazoline: Structure, Properties, and Therapeutic Potential
The quinazoline core, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry. Recognized as a "privileged scaffold," its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous therapeutic agents.[1][2] This guide focuses on a specific derivative, 6-Bromo-2-chloro-4-phenylquinazoline, a molecule poised at the intersection of several key structural features known to impart significant biological activity. The strategic placement of a bromine atom at the 6-position, a chlorine atom at the 2-position, and a phenyl group at the 4-position suggests a strong potential for this compound as a subject of interest in drug discovery, particularly in the realm of oncology. Studies have indicated that the presence of a halogen at the 6-position of the quinazoline ring can enhance anticancer effects.[3]
Chemical Structure and Physicochemical Properties
The chemical structure of 6-Bromo-2-chloro-4-phenylquinazoline is characterized by a quinazoline core with a bromine atom attached to the 6th position of the benzene ring, a chlorine atom at the 2nd position of the pyrimidine ring, and a phenyl group at the 4th position.
Chemical Structure:
Caption: Chemical structure of 6-Bromo-2-chloro-4-phenylquinazoline.
| Property | Predicted Value | Source of Analog Data |
| Molecular Formula | C₁₄H₈BrClN₂ | - |
| Molecular Weight | 319.59 g/mol | [4][5] |
| XLogP3 | ~4.5 | [5] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 2 | [4][5] |
| Rotatable Bond Count | 1 | [4] |
Proposed Synthesis of 6-Bromo-2-chloro-4-phenylquinazoline
A plausible synthetic route to 6-Bromo-2-chloro-4-phenylquinazoline can be devised based on established methodologies for the synthesis of substituted quinazolines. A common starting material for such syntheses is a substituted anthranilic acid.[6][7] The proposed pathway involves a multi-step process, beginning with the formation of a benzoxazinone intermediate, followed by amination and subsequent chlorination.
Caption: Proposed synthetic workflow for 6-Bromo-2-chloro-4-phenylquinazoline.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one
-
Rationale: This step involves the acylation of the amino group of 5-bromoanthranilic acid with benzoyl chloride, followed by cyclization to form the benzoxazinone ring. Pyridine acts as a base to neutralize the HCl byproduct.
-
Procedure:
-
To a solution of 5-bromoanthranilic acid in a suitable solvent such as pyridine or dioxane, add benzoyl chloride dropwise at 0-5 °C with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one.
-
Step 2: Synthesis of 6-Bromo-2-phenylquinazolin-4(3H)-one
-
Rationale: The benzoxazinone intermediate is then converted to the quinazolinone by reaction with a source of ammonia, such as formamide or ammonium acetate. This step involves the opening of the oxazinone ring followed by recyclization to form the pyrimidine ring.
-
Procedure:
-
Heat a mixture of 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one and formamide (or ammonium acetate) at a high temperature (typically 150-180 °C) for several hours.
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 6-Bromo-2-phenylquinazolin-4(3H)-one.
-
Step 3: Synthesis of 6-Bromo-2-chloro-4-phenylquinazoline
-
Rationale: The final step is the chlorination of the quinazolinone. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used to convert the keto group at the 4-position to a chloro group.
-
Procedure:
-
Reflux a mixture of 6-Bromo-2-phenylquinazolin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃) for several hours.
-
After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.
-
Pour the residue onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or ammonia solution).
-
Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-Bromo-2-chloro-4-phenylquinazoline.
-
Potential Biological Activity and Therapeutic Applications
The therapeutic potential of 6-Bromo-2-chloro-4-phenylquinazoline can be inferred from the extensive research on structurally related quinazoline derivatives, which are well-established as potent inhibitors of various protein kinases.[2]
Kinase Inhibition and Anticancer Potential
Many 4-anilinoquinazoline derivatives are known to be potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[2] The dysregulation of EGFR signaling is a common feature in many cancers, leading to uncontrolled cell proliferation and survival.[3] The 4-phenyl group in the target molecule can be considered a precursor or a modifiable position for the introduction of anilino-like substituents, which are crucial for high-affinity binding to the ATP-binding pocket of EGFR.
The bromine atom at the 6-position is a particularly noteworthy feature. Halogen substitution at this position has been shown to enhance the anticancer activity of quinazoline-based kinase inhibitors.[3] This is likely due to favorable interactions within the kinase active site, potentially increasing the binding affinity and residence time of the inhibitor.
Caption: Hypothesized mechanism of action via EGFR signaling pathway inhibition.
The 2-chloro substituent provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives with potentially improved potency and selectivity. This position can be targeted with various nucleophiles to introduce diverse functionalities, enabling extensive structure-activity relationship (SAR) studies.
Conclusion
While direct experimental data on 6-Bromo-2-chloro-4-phenylquinazoline is limited, a comprehensive analysis of its structural analogs and the broader class of quinazoline derivatives provides a strong foundation for understanding its chemical properties and predicting its biological potential. The presence of a 6-bromo substituent, a 4-phenyl group, and a reactive 2-chloro group makes this compound a highly attractive scaffold for the development of novel kinase inhibitors and potential anticancer agents. The proposed synthetic route offers a viable strategy for its preparation, paving the way for future investigations into its pharmacological profile. Further research is warranted to synthesize and evaluate this promising molecule and its derivatives to fully elucidate their therapeutic utility.
References
-
PubChem. 6-Chloro-2-methyl-4-phenylquinazoline. National Center for Biotechnology Information. [Link]
-
de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 25(15), 3462. [Link]
-
PubChem. 6-Bromo-2-phenylquinazolin-4(1H)-one. National Center for Biotechnology Information. [Link]
-
PubChem. 6-Bromo-2-chloro-4-methylquinazoline. National Center for Biotechnology Information. [Link]
-
PubChem. 6-Bromo-4-chloro-quinazoline. National Center for Biotechnology Information. [Link]
-
Rao, A. S., et al. (2015). Synthesis and pharmacological investigations of novel 2-phenylquinazolin-4(3H)-one derivatives. ResearchGate. [Link]
-
Kumar, A., et al. (2017). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 7(84), 53635-53641. [Link]
-
Faramarzi, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 1-19. [Link]
-
Iovu, M., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 27(19), 6543. [Link]
-
Teja, S., et al. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Pharmaceutical Sciences and Research, 1(5), 123-128. [Link]
-
Al-Suhaimi, E. A., et al. (2020). Quinazoline derivatives as potential anticancer agents. Arabian Journal of Chemistry, 13(1), 2846-2864. [Link]
Sources
- 1. 6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo-2-phenylquinazolin-4(1H)-one | C14H9BrN2O | CID 135741485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Bromo-2-chloro-4-methylquinazoline | C9H6BrClN2 | CID 15269585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
